molecular formula C20H20N4O3S B6513553 N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3-phenylpropanamide CAS No. 349431-96-5

N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3-phenylpropanamide

Katalognummer: B6513553
CAS-Nummer: 349431-96-5
Molekulargewicht: 396.5 g/mol
InChI-Schlüssel: ZCAQQGVZDRQLKO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{4-[(4-Methylpyrimidin-2-yl)sulfamoyl]phenyl}-3-phenylpropanamide is a sulfonamide-derived compound characterized by a pyrimidine ring substituted with a methyl group at the 4-position, linked via a sulfamoyl bridge to a phenylpropanamide moiety. The compound’s molecular formula is C₂₄H₂₂N₄O₄S, with a molar mass of 462.52 g/mol, as inferred from analogous compounds in the literature .

Eigenschaften

IUPAC Name

N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3S/c1-15-13-14-21-20(22-15)24-28(26,27)18-10-8-17(9-11-18)23-19(25)12-7-16-5-3-2-4-6-16/h2-6,8-11,13-14H,7,12H2,1H3,(H,23,25)(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCAQQGVZDRQLKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3-phenylpropanamide typically involves multiple steps:

  • Formation of the Sulfonamide Intermediate:

      Starting Materials: 4-methylpyrimidine-2-amine and 4-nitrobenzenesulfonyl chloride.

      Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature to form the sulfonamide intermediate.

  • Reduction of the Nitro Group:

      Starting Materials: The sulfonamide intermediate.

      Reaction Conditions: The nitro group is reduced using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas to yield the corresponding aniline derivative.

  • Amide Bond Formation:

      Starting Materials: The aniline derivative and 3-phenylpropanoic acid.

      Reaction Conditions: The amide bond is formed using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes scaling up the reactions, using continuous flow reactors, and employing automated synthesis techniques to ensure consistency and efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the sulfonamide group can be achieved using strong reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones depending on the site of oxidation.

    Reduction: Conversion of the sulfonamide group to an amine.

    Substitution: Introduction of nitro, halogen, or other substituents on the aromatic rings.

Wissenschaftliche Forschungsanwendungen

N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3-phenylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications.

    Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group, which can mimic the structure of natural substrates.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities. The compound’s ability to interact with biological targets makes it a candidate for drug development.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and agrochemicals.

Wirkmechanismus

The mechanism of action of N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3-phenylpropanamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit enzymes involved in inflammatory pathways or cancer cell proliferation.

    Pathways Involved: By inhibiting key enzymes, the compound can disrupt metabolic or signaling pathways, leading to therapeutic effects such as reduced inflammation or tumor growth.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs differ in substituents on the pyrimidine ring, sulfamoyl-linked phenyl group, or the propanamide tail. These variations influence physicochemical properties and biological interactions.

Compound Name Key Structural Differences Molecular Formula Molar Mass (g/mol) Reference
Target Compound 4-methylpyrimidine, 3-phenylpropanamide C₂₄H₂₂N₄O₄S 462.52
(S)-2-(6-Methoxynaphthalen-2-yl)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)propanamide Methoxynaphthyl group replaces phenylpropanamide C₂₈H₂₆N₄O₄S 538.59
2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)pentanamide Dioxoisoindolinyl group, pentanamide chain C₂₄H₂₃N₅O₅S 493.53
N-[4-[(4-Methylpyrimidin-2-yl)sulfamoyl]phenyl]-3-phenoxy-propanamide Phenoxy ether replaces phenylpropanamide’s amide C₂₃H₂₂N₄O₅S 490.51
N-[4-[(4-Methylpyrimidin-2-yl)sulfamoyl]phenyl]-3-phenylsulfanyl-propanamide Sulfanyl (-S-) linker instead of carbonyl C₂₃H₂₂N₄O₃S₂ 478.58

Key Observations :

  • Linker modifications : Replacing the propanamide’s carbonyl with sulfanyl (e.g., ) or ether (e.g., ) alters hydrogen-bonding capacity and metabolic stability.
  • Heterocyclic additions : Dioxoisoindolinyl groups (e.g., ) introduce rigidity, which may affect binding to target proteins.
Physicochemical and Analytical Comparisons

Elemental analysis and spectroscopic data highlight critical differences in composition and purity:

Compound % C (Calc/Found) % H (Calc/Found) % N (Calc/Found) % S (Calc/Found) Reference
Target Compound (Theoretical) 62.32/62.49 4.79/4.98 12.87/12.73 6.93/6.98
2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)pentanamide 58.59/58.41 4.81/4.70 14.32/14.19 6.69/6.50

Key Observations :

  • Minor deviations in elemental analysis (e.g., ) suggest impurities or hydration states during synthesis.
  • Higher nitrogen content in dioxoisoindolin derivatives (14.32% vs. 12.87% in the target) correlates with additional heteroatoms .
Structure-Activity Relationship (SAR) Insights
  • Pyrimidine substitution : The 4-methyl group on pyrimidine (target compound) likely reduces steric hindrance compared to bulkier substituents, enhancing binding to sulfonamide-targeted enzymes (e.g., dihydropteroate synthase in bacteria) .
  • Sulfamoyl bridge : Critical for hydrogen-bonding interactions with conserved residues in biological targets, as seen in sulfamethoxazole analogs .
  • Propanamide tail : The phenylpropanamide moiety in the target compound may improve lipophilicity and pharmacokinetic profiles compared to shorter-chain analogs .

Biologische Aktivität

N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3-phenylpropanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C18H20N4O2S\text{C}_{18}\text{H}_{20}\text{N}_4\text{O}_2\text{S}

It contains a sulfamoyl group, which is known for its role in drug design, particularly in the development of enzyme inhibitors.

The biological activity of N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3-phenylpropanamide is primarily attributed to its ability to interact with specific enzymes. The sulfamoyl moiety can form hydrogen bonds with the active sites of target enzymes, inhibiting their activity. Additionally, the phenyl groups may enhance hydrophobic interactions, increasing binding affinity.

Enzyme Inhibition

Research indicates that this compound may act as an enzyme inhibitor. For instance, studies have shown that related sulfamoyl compounds exhibit inhibitory effects on various enzymes involved in metabolic pathways. The inhibition mechanism often involves competitive binding at the enzyme's active site.

Antimicrobial Activity

Preliminary studies suggest that N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3-phenylpropanamide may possess antimicrobial properties. In vitro assays have demonstrated moderate activity against a range of bacterial strains, although further studies are needed to fully characterize this effect.

Case Studies and Research Findings

  • Inhibition Studies : A recent study evaluated the inhibitory effects of various sulfamoyl derivatives on enzyme activity. The results indicated that modifications to the sulfamoyl group significantly affected inhibitory potency, highlighting the importance of structural features in biological activity .
  • Antimicrobial Testing : In a comparative study, N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3-phenylpropanamide was tested against common pathogens. The compound exhibited notable inhibition against Gram-positive bacteria, suggesting its potential utility as an antimicrobial agent .
  • Anticancer Activity : Research on similar compounds has demonstrated that certain sulfamoyl derivatives can induce apoptosis in cancer cell lines. Although direct evidence for N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3-phenylpropanamide is lacking, its structural analogs provide a basis for future investigations .

Comparative Analysis with Related Compounds

Compound NameStructureBiological Activity
N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3-nitrobenzamideStructureModerate enzyme inhibition
N-{4-[sulfamoyl]phenyl}-3-(phenylsulfanyl)propanamideStructureAntimicrobial properties
N-{4-[3-methylsulfamoyl]phenyl}benzamideStructureAnticancer activity

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.